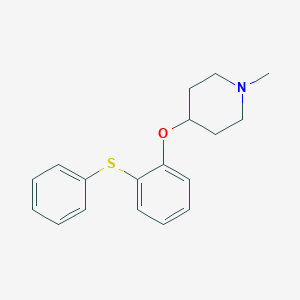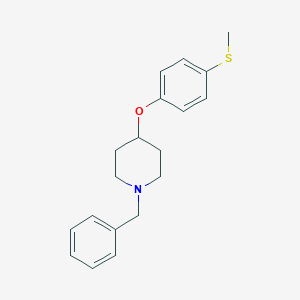![molecular formula C25H24Cl2N2S B374864 1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B374864.png)
1-benzyl-4-(2,6-dichloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a dichlorinated benzobbenzothiepin moiety, making it a subject of study for its chemical properties and biological activities.
準備方法
The synthesis of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzobbenzothiepin core, followed by chlorination and subsequent attachment of the piperazine ring. Common reagents used in these steps include chlorinating agents like thionyl chloride and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC). Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization and chromatography.
化学反応の分析
1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
科学的研究の応用
1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzob
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the specific application .
類似化合物との比較
Similar compounds to 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine include other benzothiepin derivatives and piperazine-substituted molecules. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For example, indole derivatives also exhibit diverse biological activities and are used in various therapeutic applications . The uniqueness of 1-Benzyl-4-(3,10-dichloro-5,6-dihydrobenzobbenzothiepin-6-yl)piperazine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C25H24Cl2N2S |
|---|---|
分子量 |
455.4g/mol |
IUPAC名 |
1-benzyl-4-(3,10-dichloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazine |
InChI |
InChI=1S/C25H24Cl2N2S/c26-20-9-10-24-19(15-20)16-23(21-7-4-8-22(27)25(21)30-24)29-13-11-28(12-14-29)17-18-5-2-1-3-6-18/h1-10,15,23H,11-14,16-17H2 |
InChIキー |
NRQUMGJPAWYFEI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC=C5Cl |
正規SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3CC4=C(C=CC(=C4)Cl)SC5=C3C=CC=C5Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-(dimethylamino)ethoxy]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374781.png)
![N-{4-[3-(dimethylamino)propoxy]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374782.png)
![N-{2-[(dimethylamino)methyl]phenyl}-6,11-dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B374784.png)
![N-[3-(6,11-dihydrodibenzo[b,e]thiepin-11-ylsulfanyl)benzyl]-N,N-dimethylamine](/img/structure/B374785.png)

![N-(2-chloro-6,11-dihydrodibenzo[b,e]thiepin-11-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}amine](/img/structure/B374788.png)
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-N-(2-propynyl)amine](/img/structure/B374789.png)
![2-(2-chlorodibenzo[b,f]thiepin-10-yl)-N,N-dimethylethanamine](/img/structure/B374790.png)

![N-allyl-N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methylamine](/img/structure/B374793.png)
![3-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]propyl acetate](/img/structure/B374794.png)
![1-{2-[(4-Bromophenyl)(4-fluorophenyl)methoxy]ethyl}pyrrolidine](/img/structure/B374797.png)
![18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene](/img/structure/B374798.png)
![2-(4-{4-[4-Cyclopentyl(propionyl)anilino]butyl}-1-piperazinyl)ethyl propionate](/img/structure/B374802.png)
